molecular formula C18H21NO4 B3062891 Colchinol CAS No. 477-31-6

Colchinol

Cat. No.: B3062891
CAS No.: 477-31-6
M. Wt: 315.4 g/mol
InChI Key: HSDSUBIABLFGDX-AWEZNQCLSA-N
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Description

Colchinol: is a naturally occurring alkaloid derived from the plant Colchicum autumnale, commonly known as autumn crocus. It is closely related to colchicine, another well-known compound from the same plant. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Colchinol can be synthesized through various chemical processes. One common method involves the reduction of colchicine derivatives. For example, the reduction of the corresponding enamide of colchicine can yield this compound derivatives . The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction of colchicine from Colchicum autumnale, followed by chemical modification to obtain this compound. The extraction process includes solvent extraction, purification, and crystallization steps to isolate colchicine, which is then chemically reduced to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Colchinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form colchinone, a compound with distinct pharmacological properties.

    Reduction: Reduction of colchicine derivatives to this compound is a common synthetic route.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and catalysts under controlled temperatures.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Colchinol exerts its effects primarily through the inhibition of microtubule polymerization. This disruption of microtubule function affects various cellular processes, including cell division, migration, and intracellular transport. This compound binds to tubulin, preventing its polymerization into microtubules, which in turn inhibits mitosis and other microtubule-dependent processes .

Comparison with Similar Compounds

    Colchicine: Colchicine is the parent compound from which colchinol is derived. Both compounds share similar mechanisms of action but differ in their pharmacological profiles.

    Combretastatin: Combretastatin is another microtubule-targeting agent with similar anti-cancer properties.

    Paclitaxel: Paclitaxel is a well-known microtubule-stabilizing agent used in cancer therapy.

Uniqueness of this compound: this compound is unique in its specific binding to tubulin and its ability to inhibit microtubule polymerization. This makes it a valuable compound for studying microtubule dynamics and developing new therapeutic agents. Its distinct chemical structure also allows for the synthesis of various derivatives with potential therapeutic applications .

Properties

CAS No.

477-31-6

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(8S)-8-amino-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-5-ol

InChI

InChI=1S/C18H21NO4/c1-21-15-8-10-4-7-14(19)13-9-11(20)5-6-12(13)16(10)18(23-3)17(15)22-2/h5-6,8-9,14,20H,4,7,19H2,1-3H3/t14-/m0/s1

InChI Key

HSDSUBIABLFGDX-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)CC[C@@H](C3=C2C=CC(=C3)O)N)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=C2C=CC(=C3)O)N)OC)OC

Origin of Product

United States

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